2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1053656-73-7
VCID: VC3376847
InChI: InChI=1S/C12H10BrNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
SMILES: CC1=C(SC(=N1)CC2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C12H10BrNO2S
Molecular Weight: 312.18 g/mol

2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid

CAS No.: 1053656-73-7

Cat. No.: VC3376847

Molecular Formula: C12H10BrNO2S

Molecular Weight: 312.18 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid - 1053656-73-7

Specification

CAS No. 1053656-73-7
Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
IUPAC Name 2-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C12H10BrNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Standard InChI Key RBWIGIJXMMEVES-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)CC2=CC=C(C=C2)Br)C(=O)O
Canonical SMILES CC1=C(SC(=N1)CC2=CC=C(C=C2)Br)C(=O)O

Introduction

Chemical Identity and Basic Properties

2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid is identified within chemical databases by its unique CAS registry number 1053656-73-7. This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities and synthetic versatility. The thiazole ring contains both sulfur and nitrogen atoms, contributing to its distinctive chemical behavior and reactivity profile.

The molecular formula of this compound is C12H10BrNO2S, with a precise molecular weight of 312.18 g/mol . The presence of the bromine atom on the benzyl group gives this compound unique chemical properties that distinguish it from other thiazole derivatives. The carboxylic acid functional group at the 5-position of the thiazole ring contributes to its acidic properties and potential for further chemical modifications through esterification or amidation reactions.

Identification Parameters

The following table summarizes the key identification parameters of 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid:

ParameterValue
Chemical Name2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid
CAS Number1053656-73-7
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
MDL NumberMFCD10568318
Synonyms5-Thiazolecarboxylic acid, 2-[(4-bromophenyl)methyl]-4-methyl-

Structural Features and Characterization

The structure of 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid consists of several key components: a central thiazole ring, a 4-bromobenzyl substituent at the 2-position, a methyl group at the 4-position, and a carboxylic acid function at the 5-position of the thiazole ring. This arrangement of functional groups creates a molecule with interesting chemical reactivity and potential biological activity.

Structural Components

The thiazole core of this molecule is a five-membered aromatic heterocycle containing a sulfur atom and a nitrogen atom. The bromobenzyl group features a bromine atom at the para position of the benzene ring, which is connected to the thiazole ring through a methylene bridge. The methyl substituent at the 4-position of the thiazole ring and the carboxylic acid at the 5-position complete the structure of this compound.

The presence of the carboxylic acid group provides a site for hydrogen bonding and potential derivatization, making this compound valuable as a chemical building block. Additionally, the bromine atom on the benzyl group offers opportunities for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, which are common in medicinal chemistry optimization processes.

Physical Properties

Chemical Properties and Reactivity

Reactivity Centers

The molecule contains several reactivity centers that can be exploited for chemical modifications:

  • The carboxylic acid group can undergo esterification, amidation, or reduction reactions.

  • The bromine atom on the benzyl group is a potential site for cross-coupling reactions, allowing for the introduction of various substituents.

  • The thiazole ring itself can participate in various reactions typical of aromatic heterocycles.

These reactivity centers make 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid a versatile building block for the synthesis of more complex molecules with potential biological activities.

Applications and Research Significance

Pharmaceutical Applications

Thiazole derivatives have been extensively studied for their diverse biological activities. For instance, the search results mention that thiazole compounds have shown protective effects against diabetes mellitus, with anti-oxidant and free radical scavenging activities . While this information refers to a different thiazole derivative (2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid), it suggests that 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid might also possess interesting biological properties worth investigating.

The presence of the bromine atom in the para position of the benzyl group provides a handle for further functionalization, making this compound potentially valuable as a chemical intermediate in the synthesis of more complex bioactive molecules.

Chemical Research

In chemical research, 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid might serve as a building block for the construction of more complex molecular architectures. The carboxylic acid functionality allows for further elaboration through standard coupling chemistry, while the bromobenzyl group provides opportunities for cross-coupling reactions and other transformations.

Comparison with Related Compounds

While the focus of this report is specifically on 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid, a brief comparison with structurally related compounds can provide valuable context.

The following table compares key properties of 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid with some related compounds mentioned in the search results:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid1053656-73-7C12H10BrNO2S312.18
2-Bromo-4-methylthiazole-5-carboxylic acid40003-41-6C5H4BrNO2S222.06
4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylic acid927974-39-8C11H8BrNO2S298.16

This comparison highlights the structural variations among these related thiazole derivatives, particularly in terms of the positioning and nature of the substituents on the thiazole ring .

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